2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide
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Overview
Description
2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide is a chemical compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions, an amino group at the 3 position, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide typically involves multiple steps. One common method starts with the bromination of pyridine to introduce bromine atoms at the desired positions. This is followed by the introduction of the amino group through a substitution reaction. The final step involves the addition of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove the bromine atoms or modify the amino group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide involves its interaction with specific molecular targets. The bromine atoms and amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Similar in structure but lacks the amino and propanoic acid groups.
3-Aminopyridine: Contains an amino group but lacks the bromine atoms and propanoic acid moiety.
2-Amino-3-(6-bromopyridin-2-yl)propanoic acid: Similar but with bromine at a different position.
Uniqueness
2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide is unique due to the specific positioning of the bromine atoms and the presence of both an amino group and a propanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
2-amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2.2BrH/c9-5-1-4(3-12-7(5)10)2-6(11)8(13)14;;/h1,3,6H,2,11H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEKOPXMVZMJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)CC(C(=O)O)N.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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